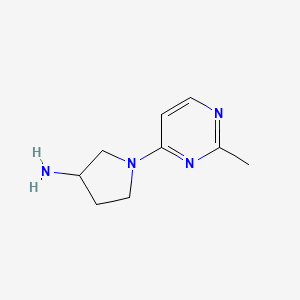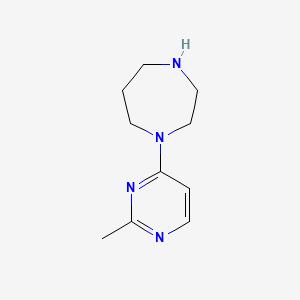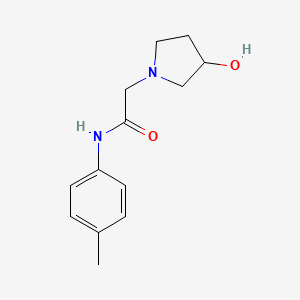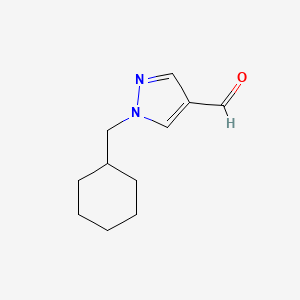
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide
Übersicht
Beschreibung
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide (2-ACA) is a cyclic amide derivative of pyrrolidine and cyclohexane that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of applications in both organic and inorganic chemistry. 2-ACA has been used as a reagent in the synthesis of many compounds, as well as for the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Research in the synthesis of novel derivatives often involves the modification of pyrrolidine moieties to produce compounds with potential therapeutic applications. For instance, the synthesis of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives involves the treatment of 2-aminopyridine with chloroacetyl chloride, leading to intermediates that contribute to the development of pyridin-2-yl substituted 2-imino-thiazolidine-4-ones, highlighting innovative approaches in creating new chemical entities with potential biological activities (Mobinikhaledi, Foroughifar, & Faghihi, 2009).
Catalytic Applications
Derivatives of 3-aminopyrrolidinones, obtained through asymmetric (3 + 2) cycloadditions and catalytic hydrogenation, have shown to catalyze asymmetric Michael additions of ketones to nitroalkenes. This underscores their role in facilitating enantioselective synthesis, a crucial aspect of medicinal chemistry for developing drugs with higher efficacy and lower side effects (Ruiz-Olalla et al., 2015).
Corrosion Inhibition
Compounds with pyrrolidine structures have been investigated for their corrosion inhibition properties. For example, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibit promising inhibition efficiencies, suggesting their potential application in protecting metals against corrosion, which is vital for extending the lifespan of industrial materials (Yıldırım & Cetin, 2008).
Antimicrobial and Antiproliferative Activities
Novel spiropyrrolidine-oxindoles, synthesized through 1,3-dipolar cycloaddition reactions, have shown significant antimicrobial activity. This research opens new avenues for the development of antimicrobial agents to combat resistant strains of bacteria and fungi, highlighting the compound's versatility beyond traditional applications (Kathirvelan et al., 2015).
Asymmetric Synthesis
The development of chiral N,O-ligand/Cu(OAc)2-catalyzed asymmetric construction of 4-aminopyrrolidine derivatives through 1,3-dipolar cycloaddition highlights the importance of these compounds in asymmetric synthesis. This process facilitates the creation of molecules with specific chirality, a critical factor in pharmaceuticals, where the activity of a drug can significantly depend on its stereochemistry (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-6-7-15(8-10)9-12(16)14-11-4-2-1-3-5-11/h10-11H,1-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMAHCJVJWFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopyrrolidin-1-yl)-N-cyclohexylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)





![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)